molecular formula C18H18N4OS B2531681 N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide CAS No. 1797672-58-2

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B2531681
CAS No.: 1797672-58-2
M. Wt: 338.43
InChI Key: AHKDQCIIYSUOEB-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with a cyclopropyl group at position 5 and a pyridin-4-yl moiety at position 3. The pyrazole is linked via an ethyl chain to a thiophene-3-carboxamide group. The thiophene-carboxamide terminus may enhance solubility compared to purely aromatic systems, while the ethyl linker provides conformational flexibility for interaction with biological targets.

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c23-18(15-5-10-24-12-15)20-8-9-22-17(14-1-2-14)11-16(21-22)13-3-6-19-7-4-13/h3-7,10-12,14H,1-2,8-9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKDQCIIYSUOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CSC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyrazole Core Modifications

Key Analog 1 : 5-(Substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (from )

  • Structural Differences :
    • Pyrazole substituents: Nitrophenyl and methylisoxazole groups replace cyclopropyl and pyridinyl in the target compound.
    • Terminal group: Carbothioamide (C=S) vs. carboxamide (C=O) in the target.
  • Carbothioamide may improve hydrophobic interactions but reduce hydrogen-bonding capacity relative to carboxamide.

Key Analog 2 : Compound 191 from (pyrazole with trifluoromethyl and cyclopropyl groups)

  • Structural Differences :
    • Pyrazole substituents: Trifluoromethyl at position 3 vs. pyridin-4-yl in the target.
    • Linker: Acetamide vs. ethyl-thiophene-carboxamide.
  • The pyridinyl group in the target may offer better solubility and π-π stacking interactions .

Linker and Terminal Group Variations

Compound Linker Terminal Group Key Properties
Target Compound Ethyl Thiophene-3-carboxamide Moderate hydrophilicity, conformational flexibility
Analog 1 () None (direct) Carbothioamide High lipophilicity, rigid
Analog 2 () Acetamide Trifluoromethylpyrazole High electronegativity, rigid
  • Thiophene vs. Benzene : Thiophene’s sulfur atom may confer unique electronic properties, influencing binding to targets like kinase enzymes compared to benzene-based analogs.

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